1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative featuring a benzodioxin moiety, a pyrrolidinone ring, and a 3,4-dimethoxyphenyl group. The compound’s structure combines a planar aromatic system (benzodioxin) with a conformationally flexible pyrrolidinone scaffold, linked via a urea bridge. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance π-π stacking interactions or modulate solubility. The urea group serves as a critical pharmacophore, common in drugs targeting kinases, GPCRs, or ion channels .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-16-6-4-15(11-18(16)28-2)24-12-14(10-20(24)25)23-21(26)22-13-3-5-17-19(9-13)30-8-7-29-17/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOOVRVDGAGVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Benzo[d][1,4]dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Urea Linkage Formation: The final step involves the reaction of the benzo[d][1,4]dioxin derivative with the pyrrolidinone derivative in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the urea nitrogen, benzodioxin, or pyrrolidinone ring. Below is a detailed comparison with a closely related compound from the evidence and inferred analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity, favoring membrane penetration or hydrophobic binding pockets. In contrast, the bis(2-methoxyethyl) substituent in ’s analog enhances aqueous solubility due to ether oxygen atoms and branched alkyl chains . The 5-oxopyrrolidinone ring in both compounds may participate in hydrogen bonding with biological targets, a feature absent in non-urea-based analogs like Ca²⁺ indicators (e.g., ’s tetracarboxylate-stilbene hybrids) .
Pharmacophore Flexibility: Urea derivatives generally exhibit conformational flexibility, enabling interactions with diverse targets.
Electrochemical Properties: Unlike ’s Ca²⁺ indicators, which rely on heterocyclic chromophores for fluorescence, the target compound lacks conjugated systems for optical applications. Its utility likely hinges on non-optical mechanisms (e.g., competitive binding) .
Synthetic Accessibility :
- The bis(2-methoxyethyl) substituent in ’s compound may require multi-step synthesis (e.g., alkylation of urea), whereas the 3,4-dimethoxyphenyl group in the target compound could be introduced via simpler aromatic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
